molecular formula C10H13ClO3S B1367126 4-(2-Methylpropoxy)benzene-1-sulfonyl chloride CAS No. 1138-54-1

4-(2-Methylpropoxy)benzene-1-sulfonyl chloride

Cat. No.: B1367126
CAS No.: 1138-54-1
M. Wt: 248.73 g/mol
InChI Key: NHXWTFAPVNWYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-methylpropanol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpropoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
  • 4-(Methoxy)benzene-1-sulfonyl chloride
  • 4-(Ethoxy)benzene-1-sulfonyl chloride

Comparison: 4-(2-Methylpropoxy)benzene-1-sulfonyl chloride is unique due to the presence of the 2-methylpropoxy group, which can influence its reactivity and the properties of the resulting derivatives. Compared to other sulfonyl chlorides, it may offer different steric and electronic effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

4-(2-methylpropoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-8(2)7-14-9-3-5-10(6-4-9)15(11,12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXWTFAPVNWYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502961
Record name 4-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-54-1
Record name 4-(2-Methylpropoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylpropoxy)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of isobutoxybenzene (0.60 g, 4.0 mmol) in dichloromethane (5 mL) at −45° C. was added chlorosulfonic acid (0.6 mL, 9.1 mmol) dropwise, and the reaction mixture was stirred at −45° C. for 1 h. The reaction mixture was then warmed to 0° C. and additional chlorosulfonic acid (0.6 mL, 9.1 mmol) was added dropwise. The reaction mixture was then stirred at 0° C. for 1 h and poured into ice. The aqueous layer was extracted with ethyl acetate and the organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The crude residue was purified by flash chromatography (SiO2, 5-10% ethyl acetate in hexanes) to give 4-isobutoxybenzene-1-sulfonyl chloride (0.32 g, 1.1 mmol, 28%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Reactant of Route 4
4-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Reactant of Route 5
4-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Reactant of Route 6
4-(2-Methylpropoxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.